molecular formula C13H16N4O2 B6900992 N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-6-oxopyridine-3-carboxamide

N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-6-oxopyridine-3-carboxamide

Cat. No.: B6900992
M. Wt: 260.29 g/mol
InChI Key: PTGJJFSJTANDBU-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-6-oxopyridine-3-carboxamide is a complex organic compound that features a pyridine ring fused with a pyrazole moiety

Properties

IUPAC Name

N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-15-9-11(4-5-12(15)18)13(19)16(2)7-10-6-14-17(3)8-10/h4-6,8-9H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGJJFSJTANDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)N(C)CC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-6-oxopyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1-methylpyrazole-4-carboxaldehyde with N,N-dimethyl-3-aminopyridine-6-carboxamide under controlled conditions. The reaction is often catalyzed by acidic or basic reagents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-6-oxopyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-6-oxopyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-6-oxopyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biochemical pathways. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrazole-4-carboxamide: Shares the pyrazole moiety but lacks the pyridine ring.

    N,N-Dimethyl-3-aminopyridine-6-carboxamide: Contains the pyridine ring but lacks the pyrazole moiety.

Uniqueness

N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-6-oxopyridine-3-carboxamide is unique due to the combination of both pyrazole and pyridine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in scientific research.

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